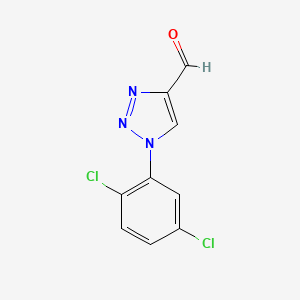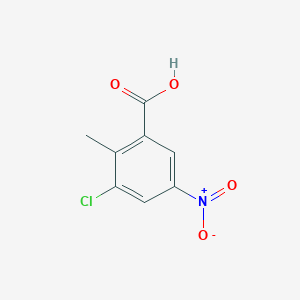![molecular formula C10H17N3 B1455354 1-méthyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine CAS No. 1306605-76-4](/img/structure/B1455354.png)
1-méthyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
Vue d'ensemble
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole . Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .
Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine” are not available in the literature I have access to.
Applications De Recherche Scientifique
Applications antibactériennes
Les dérivés de l'imidazole ont été rapportés pour présenter des propriétés antibactériennes significatives. La présence du cycle imidazole peut contribuer à la perturbation de la synthèse de la paroi cellulaire bactérienne ou de la fonction des protéines, conduisant à l'inhibition de la croissance bactérienne. Cela fait de composés comme “1-méthyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine” des candidats potentiels pour le développement de nouveaux agents antibactériens, en particulier face à la résistance croissante aux antibiotiques .
Applications antifongiques
Similaires à leurs propriétés antibactériennes, les composés contenant de l'imidazole s'avèrent également prometteurs comme agents antifongiques. Ils peuvent interférer avec la synthèse de l'ergostérol, un composant essentiel des membranes cellulaires fongiques. En inhibant la production d'ergostérol, ces composés peuvent lutter efficacement contre les infections fongiques, offrant une voie potentielle pour le traitement des maladies causées par des champignons pathogènes .
Applications anticancéreuses
La complexité structurelle de “this compound” lui permet d'interagir avec diverses cibles biologiques, ce qui en fait un échafaudage précieux pour le développement de médicaments anticancéreux. Les dérivés de l'imidazole peuvent agir sur plusieurs voies impliquées dans la prolifération et la survie des cellules cancéreuses, y compris les mécanismes de synthèse et de réparation de l'ADN. Cette approche multiforme pourrait conduire au développement de thérapies anticancéreuses puissantes .
Applications anti-inflammatoires
Les composés de l'imidazole ont montré posséder des propriétés anti-inflammatoires, ce qui pourrait être bénéfique dans le traitement des maladies inflammatoires chroniques. Ils peuvent fonctionner en modulant l'activité des enzymes ou des voies de signalisation qui médient les réponses inflammatoires, réduisant ainsi l'inflammation et les symptômes associés .
Applications antivirales
La structure cyclique de l'imidazole est une caractéristique clé de plusieurs composés antiviraux. Ces molécules peuvent inhiber la réplication virale en ciblant les enzymes virales ou en interférant avec la synthèse de l'ADN/ARN viral. Ainsi, “this compound” et ses dérivés pourraient être explorés pour leur utilisation potentielle dans le développement de médicaments antiviraux .
Applications neuroprotectrices
La recherche a indiqué que les dérivés de l'imidazole peuvent avoir des effets neuroprotecteurs, qui pourraient être exploités dans le traitement des maladies neurodégénératives. Ces composés pourraient protéger les cellules neuronales des dommages en modulant les systèmes neurotransmetteurs ou en agissant comme antioxydants pour réduire le stress oxydatif .
Applications analgésiques
Certains dérivés de l'imidazole sont connus pour présenter des propriétés analgésiques, procurant un soulagement de la douleur en agissant sur les voies de la douleur centrale ou périphérique. Cela suggère que “this compound” pourrait être un point de départ pour la synthèse de nouveaux médicaments pour la gestion de la douleur .
Applications antidiabétiques
Le cycle imidazole est présent dans certains composés qui ont montré une activité antidiabétique. Ces molécules peuvent influencer la libération d'insuline ou imiter les effets de l'insuline, contribuant à l'homéostasie du glucose. Par conséquent, les dérivés de “this compound” pourraient être étudiés pour leur potentiel dans la gestion du diabète .
Analyse Biochimique
Biochemical Properties
1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect various signaling pathways within the cell . Additionally, this compound can bind to specific receptors on the cell surface, altering the cell’s response to external stimuli .
Cellular Effects
The effects of 1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit transcription factors, which are proteins that help turn specific genes on or off . This modulation can lead to changes in the production of proteins that are crucial for cell growth, differentiation, and apoptosis (programmed cell death) .
Molecular Mechanism
At the molecular level, 1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA or proteins, altering their structure and function . This binding can lead to enzyme inhibition or activation, affecting the biochemical pathways within the cell . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions . It can degrade over time, especially when exposed to light or high temperatures . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
In animal models, the effects of 1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine vary with different dosages. At low doses, it can have beneficial effects, such as inhibiting tumor growth or reducing inflammation . At high doses, it can be toxic, leading to adverse effects such as liver damage or neurotoxicity . These dosage-dependent effects highlight the importance of careful dosing in therapeutic applications .
Metabolic Pathways
1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities, some of which may contribute to the overall effects of the compound . Additionally, this compound can affect metabolic flux, altering the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, 1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes . This compound can also accumulate in specific tissues, depending on its affinity for certain biomolecules . This distribution can influence its overall biological effects .
Subcellular Localization
The subcellular localization of 1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is crucial for its activity. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular metabolism . This localization is essential for its function and can determine its overall impact on the cell .
Propriétés
IUPAC Name |
1-methyl-2-propan-2-yl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-7(2)10-12-8-6-11-5-4-9(8)13(10)3/h7,11H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIESVPZIZYUYFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(N1C)CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


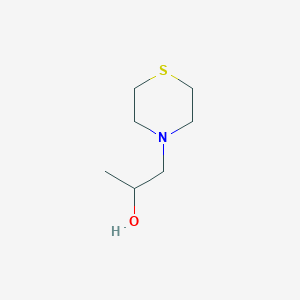


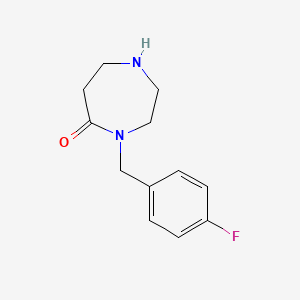
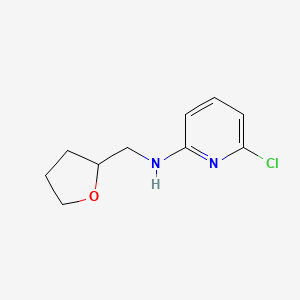

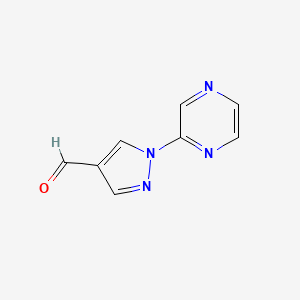
![{[4-(2-Methoxyphenyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B1455283.png)
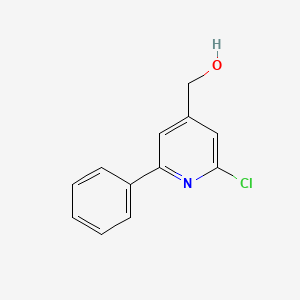

![2-Imidazo[1,2-a]pyridin-2-ylbutanoic acid hydrochloride](/img/structure/B1455286.png)
